Cas no 2154341-01-0 (N-(2,6-dioxopiperidin-3-yl)-3-fluoro-N-methylbenzene-1-sulfonamide)

N-(2,6-dioxopiperidin-3-yl)-3-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide-based compound featuring a dioxopiperidine scaffold, which is of interest in medicinal chemistry and drug development. The incorporation of a fluorine atom enhances its metabolic stability and binding affinity, while the methyl group on the sulfonamide nitrogen improves selectivity. This structure is particularly relevant in the design of targeted therapies, such as proteolysis-targeting chimeras (PROTACs), due to its potential as a ligand for E3 ubiquitin ligases. Its well-defined chemical properties and modularity make it a valuable intermediate for synthesizing bioactive molecules with applications in oncology and neurodegenerative disease research.
N-(2,6-dioxopiperidin-3-yl)-3-fluoro-N-methylbenzene-1-sulfonamide structure
2154341-01-0 structure
Product Name:N-(2,6-dioxopiperidin-3-yl)-3-fluoro-N-methylbenzene-1-sulfonamide
CAS No:2154341-01-0
MF:C12H13FN2O4S
MW:300.306025266647
CID:5673573
PubChem ID:138467502
Update Time:2025-10-29

N-(2,6-dioxopiperidin-3-yl)-3-fluoro-N-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,6-dioxopiperidin-3-yl)-3-fluoro-N-methylbenzene-1-sulfonamide
    • EN300-26682801
    • SCHEMBL20812647
    • 2154341-01-0
    • Inchi: 1S/C12H13FN2O4S/c1-15(10-5-6-11(16)14-12(10)17)20(18,19)9-4-2-3-8(13)7-9/h2-4,7,10H,5-6H2,1H3,(H,14,16,17)
    • InChI Key: MPRRVBVYKWFZBG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)F)(N(C)C1C(NC(CC1)=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 300.05800624g/mol
  • Monoisotopic Mass: 300.05800624g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 91.9Ų

N-(2,6-dioxopiperidin-3-yl)-3-fluoro-N-methylbenzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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EN300-26682801-1.0g
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Enamine
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